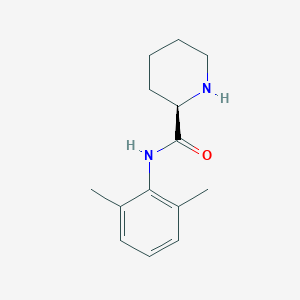

(-)-2',6'-Pipecoloxylidide

説明

(-)-2',6'-Pipecoloxylidide (PPX) is an intermediate in the manufacture of a number of anesthetics. It is a compound of significant industrial relevance due to its role in the synthesis of pharmacologically active agents. The importance of PPX is highlighted by the development of an integrated process for its chiral separation, which combines chromatography, crystallization, and racemization to achieve high productivity and enantiopurity of >99.5 wt% .

Synthesis Analysis

The synthesis of PP

科学的研究の応用

Integrated Process for Chiral Separation

- PPX, a key intermediate in the manufacture of several anesthetics, has been effectively separated using an integrated process combining chromatography, crystallization, and racemization. This method achieved high productivity and enantiopurity of >99.5 wt %, demonstrating the efficiency of combining these techniques for the separation of PPX (Langermann et al., 2012).

Racemization Method Development

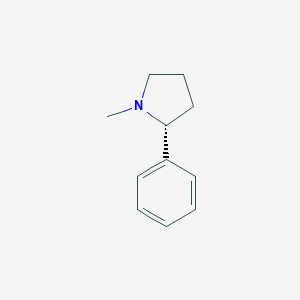

- A racemization method for PPX using a ruthenium catalyst was developed. This technique can be integrated into the process of separating enantiomers of PPX, enhancing the efficiency of producing the desired enantiomer while recycling the undesired one (Thalén et al., 2010).

Investigation of Diastereomeric Salt Formation

- The resolution of enantiomers of a group of pipecoloxylidides was studied using thin-layer chromatography (TLC). The research provided insights into the chemical purity and properties affecting the behavior of pipecoloxylidides during optical resolution via diastereomeric salt formation (Nemák et al., 2008).

Synthesis of Natural Products

- Biocatalytically-generated chiral building blocks were used for the synthesis of natural products and derivatives of pipecolic acid. This research demonstrated the potential of using enzymatic methods for producing chiral compounds and highlighted the versatility of pipecolic acid derivatives in synthesizing various natural products (Sánchez-Sancho & Herradón, 1998).

Racemisation in Drug Synthesis

- Methods for racemization of nonracemic bupivacaine and PPX were explored. This research is significant for the production of levobupivacaine hydrochloride, a less cardiotoxic alternative to bupivacaine hydrochloride (Langston et al., 2000).

Novel Synthetic Approaches

- The synthesis of pipecolic acid derivatives using a modified Strecker protocol was investigated. This research provides an efficient approach for the production of various substituted pipecolic acid derivatives, which are valuable in pharmaceutical synthesis (Westerhoff et al., 2001).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

将来の方向性

This involves predicting or suggesting areas of future research based on the current understanding of the compound. It could include potential applications, improvements in synthesis, or new reactions.

特性

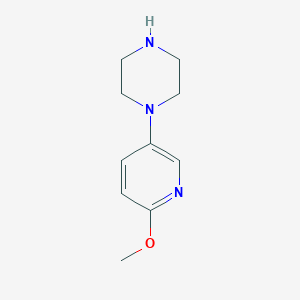

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-6-5-7-11(2)13(10)16-14(17)12-8-3-4-9-15-12/h5-7,12,15H,3-4,8-9H2,1-2H3,(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILRCGDPZGQJOQ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181714 | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | |

CAS RN |

27262-43-7 | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Pipecoloxylidide, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-PIPECOLOXYLIDIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4587B32M8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

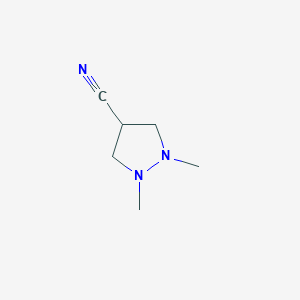

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)

![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)